Stereochemical Purity vs. Racemic Baseline: A Critical Determinant for CNS Target Engagement
While direct enantiomer-specific data for (R)-8-Chlorochroman-4-amine HCl is not publicly disclosed, the profound impact of stereochemistry on this scaffold's activity can be inferred from the potency of the racemic mixture. The racemic 8-chlorochroman-4-amine demonstrates nanomolar antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) (1.8 nM) and micromolar inhibition of the dopamine transporter (DAT) (0.9 μM) [1]. The (R)-enantiomer is a distinct chemical entity with its own unique pharmacodynamic profile. Procuring the pure (R)-enantiomer is essential to avoid the unpredictable effects of the (S)-enantiomer, which can act as a partial agonist, antagonist, or be completely inactive, thereby masking or distorting the true SAR.
| Evidence Dimension | Biological Activity at CNS Targets |
|---|---|
| Target Compound Data | No direct data available for the (R)-enantiomer. Pure (R)-enantiomer offered commercially . |
| Comparator Or Baseline | Racemic 8-Chlorochroman-4-amine (CAS: 770690-25-0): nAChR α3β4 IC50 = 1.8 nM; Dopamine Transporter (DAT) Inhibition = 900 nM [1]. |
| Quantified Difference | Not quantifiable due to lack of enantiomer-specific data. The key differentiation is the guarantee of a single, defined stereoisomer versus an undefined 50:50 mixture. |
| Conditions | In vitro assays: α3β4 nAChR in human SH-SY5Y cells; Dopamine uptake in rat brain synaptosomes [1]. |
Why This Matters
Using the pure (R)-enantiomer removes stereochemical noise from bioassays, enabling the generation of clean, interpretable structure-activity relationship (SAR) data.
- [1] EcoDrugPlus Database. Bioactivity data for 8-Chlorochroman-4-amine (racemic). Accessed 2024. View Source
